

A Spectroscopic Comparison of Diethyl Isobutylmalonate and Its Precursors

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Compound of Interest

Compound Name: *Diethyl isobutylmalonate*

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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **Diethyl Isobutylmalonate** and its synthetic precursors. This guide provides a comparative analysis of their spectral data, detailed experimental protocols for their synthesis and analysis, and visual representations of the synthetic and experimental workflows.

This publication offers a comprehensive spectroscopic comparison of **Diethyl isobutylmalonate**, a key intermediate in pharmaceutical synthesis, and its precursors: diethyl malonate, isobutyl bromide, and sodium ethoxide. By presenting quantitative spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) in a clear, tabular format, this guide serves as a valuable resource for the identification and characterization of these compounds. Detailed experimental protocols for the synthesis of **Diethyl isobutylmalonate** and the acquisition of spectroscopic data are also provided to ensure reproducibility.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for **Diethyl isobutylmalonate** and its precursors. This allows for a direct comparison of their characteristic spectral features.

Compound	^1H NMR (δ ppm)	^{13}C NMR (δ ppm)	IR (cm^{-1})	Mass Spectrum (m/z)
Diethyl isobutylmalonate	0.92 (d, 6H), 1.27 (t, 6H), 1.57 (m, 1H), 1.80 (t, 2H), 3.41 (t, 1H), 4.20 (q, 4H)[1]	14.1, 22.5, 25.8, 41.5, 52.1, 61.3, 169.5[2]	~1730-1750 (C=O stretch)[3]	M ⁺ not prominent, major fragments at 160, 136[1]
Diethyl malonate	1.28 (t, 6H), 3.39 (s, 2H), 4.21 (q, 4H)	14.0, 41.6, 61.4, 166.8[4]	~1735, 1750 (C=O stretch)[5][6]	160 (M ⁺), 115, 88, 61, 43[7][8][9]
Isobutyl bromide	1.04 (d, 6H), 2.05 (m, 1H), 3.20 (d, 2H)	21.0, 30.5, 42.5[10][11]	~2870-2960 (C-H stretch), ~560 (C-Br stretch)[12]	136/138 (M ⁺), 57, 41[13][14]
Sodium ethoxide	Not typically informative due to ionic nature and rapid exchange.	18.5, 57.9[15][16]	~2700-2950 (C-H stretch), ~1050-1100 (C-O stretch)[17]	Not applicable (non-volatile salt).

Experimental Protocols

Synthesis of Diethyl Isobutylmalonate

The synthesis of **Diethyl isobutylmalonate** is typically achieved through the malonic ester synthesis.[18]

Materials:

- Diethyl malonate
- Sodium ethoxide
- Anhydrous ethanol

- Isobutyl bromide
- Chloroform
- Water
- Anhydrous sodium sulfate

Procedure:

- A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen).
- Diethyl malonate is added dropwise to the sodium ethoxide solution with cooling to form the sodium salt of diethyl malonate.
- Isobutyl bromide is then added to the reaction mixture.
- The mixture is refluxed for several hours to allow for the alkylation reaction to proceed.
- After cooling, the ethanol is removed under reduced pressure.
- The residue is partitioned between chloroform and water.
- The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and filtered.
- The solvent is evaporated, and the crude **Diethyl isobutylmalonate** is purified by vacuum distillation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Approximately 10-20 mg of the liquid sample was dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 300 MHz or 400 MHz spectrometer.

- **Data Acquisition:** For ^1H NMR, 8 to 16 scans were typically acquired with a relaxation delay of 1 second. For ^{13}C NMR, a larger number of scans (e.g., 1024) were acquired with a longer relaxation delay (e.g., 2 seconds) and proton decoupling.

Infrared (IR) Spectroscopy:

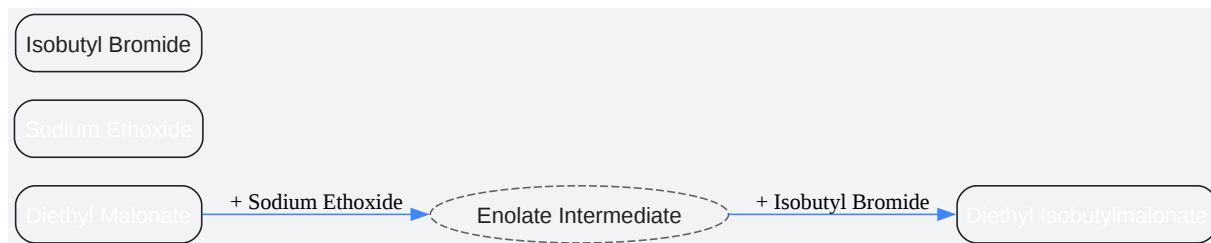
- **Sample Preparation:** A drop of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- **Instrumentation:** IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** Spectra were typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean salt plates was taken prior to the sample measurement.

Mass Spectrometry (MS):

- **Sample Introduction:** Liquid samples were introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).
- **Instrumentation:** Electron ionization (EI) mass spectra were obtained using a mass spectrometer with an ionization energy of 70 eV.
- **Data Acquisition:** The mass-to-charge ratio (m/z) of the ions was scanned over a range of approximately 40-300 amu.

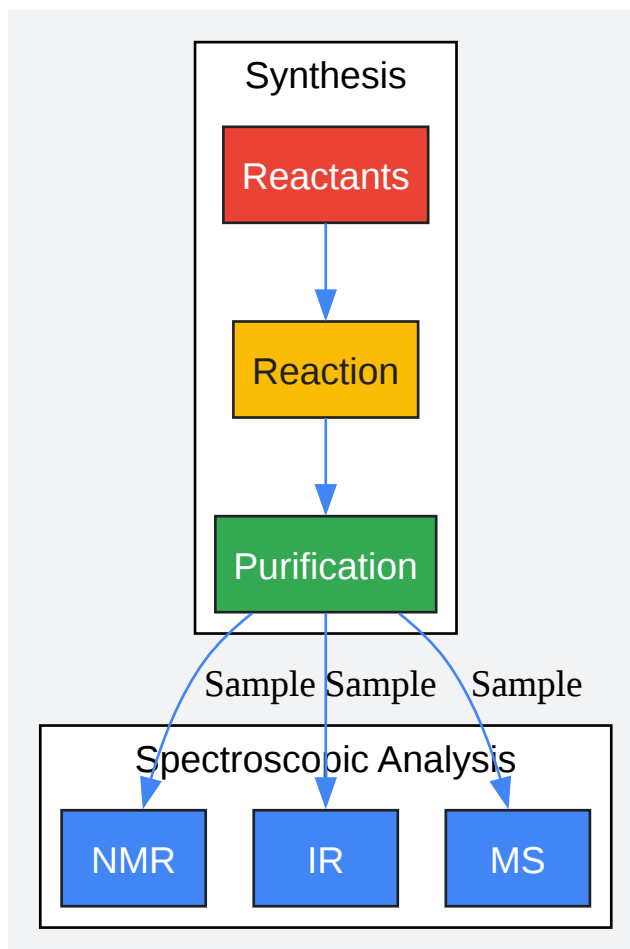
Visualizing the Process

To better illustrate the relationships and workflows, the following diagrams have been generated using Graphviz.



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Caption: Synthesis pathway of **Diethyl isobutyldimalonate**.



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